molecular formula C20H21ClN6O2 B2928573 1-(2-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 1013875-63-2

1-(2-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2928573
CAS RN: 1013875-63-2
M. Wt: 412.88
InChI Key: FMSRYLULYDJBHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H21ClN6O2 and its molecular weight is 412.88. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Cytotoxic Activity : Certain carboxamide derivatives of benzo[b][1,6]naphthyridines have shown potent cytotoxic effects against various cancer cell lines, demonstrating the potential of similar compounds in cancer research (Deady et al., 2003).
  • Antimicrobial Activity : A study on the synthesis and antimicrobial activity of new chalcone derivatives from 8-Chlorotheophylline indicates the relevance of such compounds in developing new antimicrobial agents (Abdul-Reda & Abdul-Ameer, 2018).

Catalytic and Synthetic Applications

  • Catalysis : Theophylline has been used as a green catalyst for the one-pot synthesis of various organic compounds, demonstrating the utility of purine derivatives in facilitating eco-friendly chemical reactions (Yazdani-Elah-Abadi et al., 2017).
  • Synthesis of Metal Complexes : Metal complexes of 6-pyrazolylpurine derivatives have been synthesized for the study of metal-mediated base pairs, showing potential applications in bioinorganic chemistry and molecular biology (Sinha et al., 2015).

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-7-ethyl-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN6O2/c1-5-25-16-17(22-19(25)27-13(3)10-12(2)23-27)24(4)20(29)26(18(16)28)11-14-8-6-7-9-15(14)21/h6-10H,5,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMSRYLULYDJBHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)N(C2=O)CC4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16854969

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